molecular formula C14H10O3S B11546117 (5-Methoxy-benzofuran-3-yl)-thiophen-2-yl-methanone

(5-Methoxy-benzofuran-3-yl)-thiophen-2-yl-methanone

Cat. No.: B11546117
M. Wt: 258.29 g/mol
InChI Key: TXDONRRSHXDVTK-UHFFFAOYSA-N
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Description

5-Methoxy-3-(thiophene-2-carbonyl)-1-benzofuran is a heterocyclic compound that incorporates both benzofuran and thiophene rings. These structures are known for their aromatic properties and are often used in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-3-(thiophene-2-carbonyl)-1-benzofuran typically involves the reaction of 5-methoxybenzofuran with thiophene-2-carbonyl chloride in the presence of a base such as pyridine . The reaction is carried out under an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-3-(thiophene-2-carbonyl)-1-benzofuran can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group in the thiophene ring can be reduced to an alcohol.

    Substitution: The hydrogen atoms on the aromatic rings can be substituted with various functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a benzofuranone derivative, while reduction of the carbonyl group can produce a thiophene alcohol .

Scientific Research Applications

5-Methoxy-3-(thiophene-2-carbonyl)-1-benzofuran has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly for targeting specific biological pathways.

    Industry: It is used in the development of new materials with unique electronic properties.

Mechanism of Action

The mechanism of action of 5-Methoxy-3-(thiophene-2-carbonyl)-1-benzofuran involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    3-Chlorobenzo[b]thiophene-2-carbonyl chloride: Similar in structure but with a chlorine substituent.

    5-Methoxy-3-(thiophene-2-yl)pyrazolo[1,5-a]thieno[2,3-e]pyrimidine: Contains a pyrazolo and thieno ring system.

Uniqueness

5-Methoxy-3-(thiophene-2-carbonyl)-1-benzofuran is unique due to its specific combination of benzofuran and thiophene rings, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications in medicinal chemistry and material science .

Properties

Molecular Formula

C14H10O3S

Molecular Weight

258.29 g/mol

IUPAC Name

(5-methoxy-1-benzofuran-3-yl)-thiophen-2-ylmethanone

InChI

InChI=1S/C14H10O3S/c1-16-9-4-5-12-10(7-9)11(8-17-12)14(15)13-3-2-6-18-13/h2-8H,1H3

InChI Key

TXDONRRSHXDVTK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)OC=C2C(=O)C3=CC=CS3

Origin of Product

United States

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